

# Independent Validation of Yoshi-864: A Comparative Analysis of Clinical Trial Data

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Yoshi-864 |           |
| Cat. No.:            | B1683515  | Get Quote |

In an effort to provide researchers, scientists, and drug development professionals with a comprehensive and objective evaluation of the historical clinical trial data for the alkylating agent **Yoshi-864** (improsan), this guide presents a comparative analysis against current standard-of-care treatments for ovarian and bladder cancer. Due to the age of the **Yoshi-864** trials, conducted in the 1970s and 1980s, a direct comparison with contemporary clinical trial data is challenging. However, by examining key efficacy and safety parameters, this guide aims to contextualize the performance of **Yoshi-864** and offer insights into the evolution of treatment paradigms for these malignancies.

#### **Comparative Efficacy and Safety Analysis**

The following tables summarize the available quantitative data from a Phase II clinical trial of **Yoshi-864** in solid tumors and compare it with data from clinical trials of modern standard-of-care chemotherapy regimens for advanced ovarian and bladder cancer. It is important to note that the overall response rate reported for **Yoshi-864** was across a range of solid tumors and not specific to ovarian or bladder cancer.

## Table 1: Comparison of Efficacy in Advanced Ovarian Cancer



| Treatment Regimen           | No. of Patients        | Overall Response<br>Rate (ORR) | Complete<br>Response (CR) |
|-----------------------------|------------------------|--------------------------------|---------------------------|
| Yoshi-864                   | 208 (all solid tumors) | 11%[ <u>1</u> ]                | Not Reported              |
| Paclitaxel + Cisplatin      | 410                    | 73%[2]                         | 54%                       |
| Paclitaxel +<br>Carboplatin | 208                    | 64%[3]                         | Not Reported              |

## **Table 2: Comparison of Efficacy in Advanced Bladder**

Cancer

| Treatment Regimen                     | No. of Patients        | Overall Response<br>Rate (ORR) | Complete<br>Response (CR)    |
|---------------------------------------|------------------------|--------------------------------|------------------------------|
| Yoshi-864                             | 208 (all solid tumors) | 11%[1]                         | Not Reported                 |
| Gemcitabine +<br>Cisplatin            | 203                    | 40.4%[4]                       | 8%[4]                        |
| Gemcitabine + Cisplatin (neoadjuvant) | 32                     | Not Applicable                 | 15% (pathological CR)<br>[5] |

#### **Table 3: Comparison of Key Adverse Events**



| Adverse Event    | Yoshi-864                          | Paclitaxel +<br>Cisplatin                | Gemcitabine +<br>Cisplatin                         |
|------------------|------------------------------------|------------------------------------------|----------------------------------------------------|
| Hematological    | Leukopenia,<br>Thrombocytopenia[6] | Granulocytopenia,<br>Thrombocytopenia[3] | Anemia, Neutropenia,<br>Thrombocytopenia[5]<br>[7] |
| Gastrointestinal | Nausea, Vomiting[6]                | Nausea, Vomiting[3]                      | Nausea, Vomiting                                   |
| Neurological     | Not Prominently<br>Reported        | Peripheral Neurotoxicity[3]              | Not Prominently Reported                           |
| Renal            | Not Prominently<br>Reported        | Nephrotoxicity                           | Nephrotoxicity[8]                                  |
| Other            | Fever, Sleepiness[6]               | Hypersensitivity<br>Reactions            | Venous Thromboembolism[5]                          |

#### **Experimental Protocols**

A detailed understanding of the methodologies employed in clinical trials is crucial for the interpretation of their results. The following sections outline the experimental protocols for the key treatments discussed.

#### Yoshi-864 (Phase II Solid Tumors)

- Dosage and Administration: 2 mg/kg/day administered via intravenous push for 5 consecutive days.[1]
- Treatment Cycle: The 5-day treatment course was repeated every 6 weeks.[1]

#### **Paclitaxel + Cisplatin (Advanced Ovarian Cancer)**

- Dosage and Administration:
  - Paclitaxel: 175 mg/m² administered as a 3-hour intravenous infusion.[3]
  - Cisplatin: 75 mg/m² administered intravenously.[3]
- Treatment Cycle: Repeated every 3 weeks for at least six cycles.[3]



 Premedication and Support: Patients received premedication including dexamethasone, clemastine, and cimetidine.[9] Anti-emetic prophylaxis and hydration were also administered to manage side effects.[9]

#### **Gemcitabine + Cisplatin (Advanced Bladder Cancer)**

- Dosage and Administration:
  - Gemcitabine: 1000 mg/m² administered intravenously on days 1, 8, and 15 of a 28-day cycle.
  - Cisplatin: 70 mg/m² administered intravenously on day 1 or 2 after gemcitabine.
- Treatment Cycle: Repeated every 28 days for up to six cycles.
- Supportive Care: Pre- and post-chemotherapy hydration is crucial to prevent cisplatin-induced nephrotoxicity.[8][10] Antiemetics are also a standard part of the regimen.[10]

#### **Visualizing Mechanisms and Processes**

To further elucidate the scientific principles and procedural frameworks relevant to these clinical trials, the following diagrams are provided.







Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Yoshi 864 (1-propanol, 3,3'-iminodi-, dimethanesulfonate [ester], hydrochloride): a phase II study in solid tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. First-line treatment for advanced ovarian cancer: paclitaxel, platinum and the evidence PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. Randomized Phase III Trial of Gemcitabine and Cisplatin With Bevacizumab or Placebo in Patients With Advanced Urothelial Carcinoma: Results of CALGB 90601 (Alliance) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. Phase II clinical study of Yoshi 864 in epithelial ovarian carcinoma: A Gynecologic Oncology Group Study PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. targetedonc.com [targetedonc.com]
- 8. bccancer.bc.ca [bccancer.bc.ca]
- 9. academic.oup.com [academic.oup.com]
- 10. northerncanceralliance.nhs.uk [northerncanceralliance.nhs.uk]
- To cite this document: BenchChem. [Independent Validation of Yoshi-864: A Comparative Analysis of Clinical Trial Data]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683515#independent-validation-of-yoshi-864-clinical-trial-data]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com